molecular formula C22H25ClN2O4S B3705794 ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3705794
M. Wt: 449.0 g/mol
InChI Key: WYCQOURUZFGHLT-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from the appropriate thiophene precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLOROPHENYL

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c1-3-29-22(28)18-13(2)19(20(27)24-16-6-4-5-7-16)30-21(18)25-17(26)12-14-8-10-15(23)11-9-14/h8-11,16H,3-7,12H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCQOURUZFGHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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